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Compound of Interest

Compound Name: Undec-1-EN-9-yne

Cat. No.: B12587625

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of
the Solid-State Structures of Novel Acyclic Enyne Derivatives

This guide provides a comparative analysis of the X-ray crystallographic data of two distinct
acyclic enyne derivatives: 4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne and 1-(4-
bromophenyl)but-3-yn-1-one. While not direct derivatives of Undec-1-en-9-yne, these
compounds share the core enyne functionality within an acyclic carbon framework, making
them relevant models for understanding the solid-state packing and conformation of this
important structural motif. The data presented herein is crucial for researchers in medicinal
chemistry and materials science, where understanding the three-dimensional structure of
molecules is paramount for rational drug design and the development of novel materials.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two enyne
derivatives, offering a direct comparison of their solid-state structures.
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Parameter

4-(2-methylphenyl)-1,1-
diphenylbut-1-en-3-yne[1]

1-(4-bromophenyl)but-3-
yn-1-one[2][3]

Chemical Formula C23His C10H7Bro
Formula Weight 294.38 223.07
Crystal System Monoclinic Monoclinic
Space Group P2i/c P21/n

a (A) 10.334(3) 4.471(2)

b (A) 12.001(4) 9.032(4)

c (A 14.110(4) 21.652(11)
a(°) 90 90

B(°) 108.08(3) 92.252(8)
y () 90 90
Volume (A3) 1663.4(8) 873.7(7)

z 4 4
Calculated Density (g/cm3) 1.174 1.696
Radiation type Mo Ka Mo Ka
Temperature (K) 293 297

Experimental Protocols
Synthesis and Crystallization

4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne: This compound was synthesized, and single

crystals suitable for X-ray diffraction were obtained. The detailed synthesis protocol is

described in the primary literature[1].

1-(4-bromophenyl)but-3-yn-1-one: This compound was obtained as a side product during the

synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid. Colorless single crystals suitable for

X-ray diffraction analysis were grown by the slow evaporation of an ethanol solution[2][3].
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X-ray Data Collection and Structure Refinement

For 4-(2-methylphenyl)-1,1-diphenylbut-1-en-3-yne: X-ray diffraction data were collected on a
suitable single crystal at 293 K using Mo Ka radiation. The structure was solved by direct
methods and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding
model[1].

For 1-(4-bromophenyl)but-3-yn-1-one: Data collection was performed on a Bruker SMART
APEX diffractometer using Mo Ka radiation at 297 K. The data were corrected for Lorentz and
polarization effects. The structure was solved using direct methods (SHELXS97) and refined by
full-matrix least-squares on F?2 (SHELXL2014/7). All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were treated by a mixture of independent and constrained
refinement[3].

Logical Workflow for X-ray Crystallographic
Analysis

The following diagram illustrates the general workflow from compound synthesis to the final
structural analysis and data deposition.
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Caption: General workflow for X-ray crystallographic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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